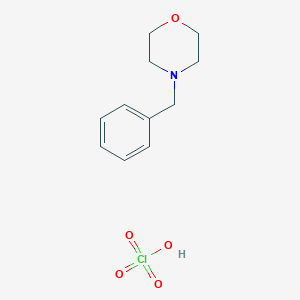
Morpholine, 4-(phenylmethyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(phenylmethyl)-, perchlorate is a chemical compound that belongs to the morpholine family. Morpholine itself is an organic chemical compound with the chemical formula O(C2H4)2NH. The compound features both amine and ether functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, 4-(phenylmethyl)-, perchlorate can be synthesized through a series of chemical reactions involving morpholine and benzyl chloride. The reaction typically involves the nucleophilic substitution of the benzyl group onto the morpholine ring. The resulting compound is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine, which can then be further reacted to produce various derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(phenylmethyl)-, perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl morpholine oxide, while reduction could produce benzyl morpholine .
Scientific Research Applications
Morpholine, 4-(phenylmethyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Morpholine, 4-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is known to affect the synthesis of certain cellular components .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the benzyl and perchlorate groups.
Benzyl Morpholine: Similar structure but without the perchlorate group.
Morpholine Derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
Morpholine, 4-(phenylmethyl)-, perchlorate is unique due to the presence of both the benzyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61777-46-6 |
|---|---|
Molecular Formula |
C11H16ClNO5 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-benzylmorpholine;perchloric acid |
InChI |
InChI=1S/C11H15NO.ClHO4/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;2-1(3,4)5/h1-5H,6-10H2;(H,2,3,4,5) |
InChI Key |
NTSGGLNCJGJKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















